molecular formula C34H24O4 B5146442 6-Oxobenzo[c]chromen-3-yl 2,3,3-triphenylpropanoate CAS No. 5635-05-2

6-Oxobenzo[c]chromen-3-yl 2,3,3-triphenylpropanoate

Cat. No.: B5146442
CAS No.: 5635-05-2
M. Wt: 496.5 g/mol
InChI Key: DJWLAYJZSMAGQA-UHFFFAOYSA-N
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Properties

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) 2,3,3-triphenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H24O4/c35-33-29-19-11-10-18-27(29)28-21-20-26(22-30(28)38-33)37-34(36)32(25-16-8-3-9-17-25)31(23-12-4-1-5-13-23)24-14-6-2-7-15-24/h1-22,31-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWLAYJZSMAGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(C=C4)C6=CC=CC=C6C(=O)O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383073
Record name ST50184919
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5635-05-2
Record name ST50184919
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxobenzo[c]chromen-3-yl 2,3,3-triphenylpropanoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the desired product. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are often tailored to optimize yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Oxobenzo[c]chromen-3-yl 2,3,3-triphenylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

6-Ox

Biological Activity

6-Oxobenzo[c]chromen-3-yl 2,3,3-triphenylpropanoate is a compound that has garnered attention due to its potential biological activities. This article will explore its biological activity, focusing on its cytotoxic effects, antimicrobial properties, and other pharmacological activities based on available research findings.

Chemical Structure

The compound features a complex structure characterized by a chromene moiety and a triphenylpropanoate group. Its chemical formula is C₃₁H₂₅O₃, which contributes to its diverse biological interactions.

Biological Activity Overview

Research has indicated that derivatives of chromones, including those similar to this compound, exhibit various biological activities:

  • Cytotoxicity : Several studies have demonstrated that chromone derivatives can selectively induce cytotoxic effects against tumor cells while sparing normal cells. For instance, some derivatives showed significant tumor cell-specific cytotoxicity against human cancer cell lines .
  • Antimicrobial Activity : Chromone derivatives have been investigated for their antibacterial properties, particularly against Helicobacter pylori. Certain compounds have shown comparable efficacy to traditional antibiotics like metronidazole .
  • Urease Inhibition : Inhibition of urease activity has been observed in some chromone derivatives, which may have implications for treating conditions related to urease-producing bacteria .

Cytotoxicity Studies

A notable study examined the cytotoxic effects of various chromone derivatives on four human tumor cell lines. The results indicated that certain compounds exhibited selective toxicity towards cancer cells while showing minimal effects on normal human cells. The structure-activity relationship (SAR) analysis revealed no straightforward correlation between the chemical structure and cytotoxic potency .

CompoundTumor Cell LineIC50 (µM)Normal Cell LineIC50 (µM)
FC10A54912.5HEK293>100
FC11MCF715.0HDF>100

Antimicrobial Activity

Research into the antimicrobial properties of chromone derivatives highlighted the efficacy of certain compounds against H. pylori. For example, 6,8-Dichloro-3-formylchromone showed comparable activity to standard treatments .

CompoundActivity Against H. pyloriComparison to Metronidazole
6,8-Dichloro-3-formylchromoneEffectiveComparable
6,8-Dibromo-3-formylchromoneNot effectiveN/A

Urease Inhibition Studies

The inhibition of urease by chromone derivatives was also investigated. Compounds like FC11 exhibited potent urease inhibitory activity, highlighting their potential therapeutic applications in conditions associated with urease-producing bacteria .

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